N,N-Dibenzylethenesulfonamide
Overview
Description
N,N-Dibenzylethenesulfonamide is a chemical compound with the CAS Number: 2525-74-8 . It has a molecular weight of 287.38 and is a white to off-white crystalline powder.
Molecular Structure Analysis
The IUPAC name for this compound is N,N-dibenzylethylenesulfonamide . The InChI code for this compound is 1S/C16H17NO2S/c1-2-20(18,19)17(13-15-9-5-3-6-10-15)14-16-11-7-4-8-12-16/h2-12H,1,13-14H2 .Physical and Chemical Properties Analysis
This compound has a molecular weight of 287.38 . It is a white to off-white crystalline powder. The storage temperature for this compound is 28°C .Scientific Research Applications
1. Synthetic Applications in Organic Chemistry
N,N-Dibenzylethenesulfonamide and its derivatives have been utilized in various synthetic applications. One notable use is in the reaction with olefins and subsequent conversion to aziridines and β-substituted sulfonamides. This demonstrates its utility in producing structurally diverse compounds (Terauchi, Takemura, & Ueno, 1975). Another example is the electrophilic cyanation of aryl and heteroaryl bromides using N-cyano-N-phenyl-p-methylbenzenesulfonamide, showcasing its role in the synthesis of benzonitriles, which are valuable in pharmaceutical intermediates (Anbarasan, Neumann, & Beller, 2011).
2. Biological and Pharmaceutical Research
In biological research, certain sulfonamide derivatives, such as N-benzylbenzenesulfonamides, have been investigated for their phytotoxic activity, providing insights into their potential use in agricultural chemistry (Yoneyama et al., 1984). Additionally, new dibenzenesulfonamides have been synthesized and evaluated for their anticancer effects by inducing apoptosis and autophagy pathways, as well as for their inhibitory effects on human carbonic anhydrase isoenzymes, which are significant in the development of anticancer drug candidates (Gul et al., 2018).
3. Material Science and Catalysis
This compound derivatives have also found applications in material science. For instance, they are used in the synthesis and characterization of metallophthalocyanines, which are important in the development of materials with novel electrochemical and spectroelectrochemical properties (Kantekin et al., 2015). Moreover, sulfonamide derivatives like N-benzoylbenzenesulfonamide have been used to create specific adsorption sites on catalyst surfaces, demonstrating their role in designing tailor-made catalysts for specific organic reactions (Morihara, Kurihara, & Suzuki, 1988).
Properties
IUPAC Name |
N,N-dibenzylethenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2S/c1-2-20(18,19)17(13-15-9-5-3-6-10-15)14-16-11-7-4-8-12-16/h2-12H,1,13-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLYGMBHCAWMTAC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CS(=O)(=O)N(CC1=CC=CC=C1)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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